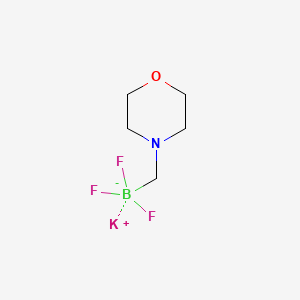

Potassium (morpholin-4-YL)methyltrifluoroborate

Description

Potassium (morpholin-4-yl)methyltrifluoroborate (CAS: 936329-94-1) is an organotrifluoroborate salt widely used in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its structure features a morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) attached to a methyltrifluoroborate moiety. This compound is valued for its stability under ambient conditions and versatility in forming C(sp³)–C(sp³) bonds, enabling the synthesis of complex amines and heterocycles .

Properties

IUPAC Name |

potassium;trifluoro(morpholin-4-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDJCUCIKMUKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670569 | |

| Record name | Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936329-94-1 | |

| Record name | Potassium trifluoro[(morpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Morpholinium-4-yl-methyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium (morpholin-4-YL)methyltrifluoroborate is a compound of interest in medicinal chemistry due to its structural features, particularly the morpholine moiety, which is often associated with biological activity. This article provides an overview of the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Potassium (morpholin-4-YL)methyltrifluoroborate is an organoboron compound characterized by the presence of a morpholine ring and a trifluoroborate group. The trifluoroborate moiety enhances the compound's solubility in water, making it suitable for various synthetic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈BF₃N |

| Molecular Weight | 157.93 g/mol |

| Functional Groups | Morpholine, Trifluoroborate |

| Solubility | Water-soluble |

Synthesis

The synthesis of potassium (morpholin-4-YL)methyltrifluoroborate typically involves the reaction of morpholine derivatives with boron trifluoride etherate in the presence of potassium salts. This method allows for the formation of stable trifluoroborate salts that can be utilized in various coupling reactions.

Medicinal Chemistry Applications

The morpholine ring is a common structural motif in many bioactive compounds, influencing their interaction with biological targets. Potassium (morpholin-4-YL)methyltrifluoroborate has been explored for its potential applications in:

- Suzuki-Miyaura Coupling Reactions: This compound serves as a useful reagent in cross-coupling reactions that form carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .

- Inhibition Studies: Research has indicated that compounds similar to potassium (morpholin-4-YL)methyltrifluoroborate may exhibit inhibitory activity against specific enzymes or receptors. For instance, studies have shown that organotrifluoroborates can selectively react with electrophiles, potentially influencing enzymatic activities .

Case Studies

- Coupling Reactions: A study demonstrated the use of potassium (morpholin-4-YL)methyltrifluoroborate in palladium-catalyzed methylation processes, yielding significant amounts of desired products with high efficiency .

- Biological Target Interaction: Another investigation focused on the interaction of morpholine-containing compounds with DDR1 (Discoidin Domain Receptor 1), which is implicated in various pathological processes including fibrosis and cancer metastasis. Potassium (morpholin-4-YL)methyltrifluoroborate showed promise as a potential inhibitor of DDR1, suggesting its role in therapeutic applications .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of potassium (morpholin-4-YL)methyltrifluoroborate:

- Selective Reactivity: The presence of the morpholine moiety enhances selectivity towards certain electrophiles, making it a valuable building block for synthesizing complex organic molecules .

- Potential Therapeutic Applications: The compound's ability to interact with biological targets suggests its potential as a therapeutic agent, particularly in conditions related to DDR1 activity .

Scientific Research Applications

Organic Synthesis

Potassium (morpholin-4-YL)methyltrifluoroborate is predominantly used in:

- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, it has been employed to synthesize substituted arylethylamines, a key structural motif in natural products and drugs .

| Reaction Type | Yield Range (%) | Key Products |

|---|---|---|

| Suzuki-Miyaura | 27 - 96 | Arylethylamines |

| C(sp)-C(sp) Coupling | 29 - 66 | Various alkylated products |

Medicinal Chemistry

In medicinal chemistry, potassium (morpholin-4-YL)methyltrifluoroborate is utilized for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound aids in the development of bioactive molecules that target specific biological pathways. For example, it has been used to synthesize Darifenacin, a drug for treating urinary incontinence, through a palladium-catalyzed cross-coupling process .

Material Science

The compound also finds applications in material science:

- Development of Kinetic Stabilizers : It has been explored as a component in stabilizers for polymers, enhancing their thermal and mechanical properties .

Synthesis of Arylethylamines

A study demonstrated the efficient synthesis of arylethylamines via palladium-catalyzed C(sp)-C(sp) coupling using potassium (morpholin-4-YL)methyltrifluoroborate. The reaction conditions were optimized for yield and scalability, achieving yields between 27% to 96% depending on the substrate .

Cross-Coupling with Benzyl Chlorides

In another investigation, potassium (morpholin-4-YL)methyltrifluoroborate was successfully coupled with benzyl chlorides to produce phenethylamines under optimized conditions. The study highlighted the importance of base selection and solvent ratios to maximize yields .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Potassium Methyltrifluoroborate

- Structure : Simplest alkyltrifluoroborate (CH₃BF₃K).

- Reactivity : Efficient in Pd-catalyzed couplings with aryl chlorides, bromides, and triflates. Requires RuPhos or PdCl₂(dppf)·CH₂Cl₂ as catalysts .

- Applications : Late-stage methylation in drug synthesis, including isotopic labeling .

- Key Difference : Lacks the morpholine group, limiting its utility in synthesizing nitrogen-containing architectures compared to the target compound .

Potassium 4-((Piperidin-1-yl)methyl)furan-2-yltrifluoroborate

- Structure : Piperidine (saturated six-membered ring with one nitrogen) linked to a furan-bound trifluoroborate.

- Reactivity : Participates in reductive amination; synthesized via Pd-catalyzed coupling and NaBH�(OAc)₃ reduction .

- Applications : Functionalization of heteroaromatic systems.

- Key Difference : The furan ring and piperidine group introduce steric and electronic effects distinct from morpholine, altering substrate compatibility in cross-couplings .

Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate

- Structure : Morpholine linked via a carbonyl group to a phenyltrifluoroborate.

- Reactivity : Engages in C(sp²)–C(sp²) couplings due to the aromatic system.

- Applications : Synthesis of biaryl compounds with morpholine motifs .

- Key Difference : The phenyltrifluoroborate core restricts it to aryl-aryl couplings, unlike the target compound’s C(sp³) focus .

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate

- Structure : Phenyltrifluoroborate with a hydroxyethyl substituent.

- Reactivity : Polar hydroxyl group enhances solubility in protic solvents.

- Applications : Functionalization of hydrophilic aromatic systems.

- Key Difference : The absence of nitrogen limits its utility in amine synthesis compared to morpholine-containing analogs .

Reactivity and Catalytic Performance

Key Insights :

- Methyltrifluoroborate achieves higher yields in simple methylations but lacks functional group diversity .

Stability and Handling

- Potassium (morpholin-4-yl)methyltrifluoroborate: Stable under air and moisture, non-hygroscopic .

- Potassium Methyltrifluoroborate : Similarly stable but prone to oxidation in acidic conditions .

- Aryltrifluoroborates (e.g., 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate) : Sensitive to strong bases due to the aromatic boron bond .

Preparation Methods

General Synthetic Approach

The synthesis of Potassium (morpholin-4-YL)methyltrifluoroborate typically proceeds through the following key stages:

- Formation of the organoboron intermediate: Usually, a boronic acid or boronate ester precursor bearing the morpholin-4-ylmethyl substituent is prepared.

- Conversion to the trifluoroborate salt: The organoboron intermediate is treated with a fluorinating agent, commonly potassium hydrogen fluoride (KHF2), to generate the corresponding potassium organotrifluoroborate salt.

- Purification and isolation: The product is isolated as a stable, air- and moisture-tolerant solid, suitable for further use in synthetic applications.

This method leverages the known stability and reactivity of organotrifluoroborates in cross-coupling chemistry, providing a robust route to this compound.

Detailed Laboratory Preparation Steps

Step 1: Synthesis of Morpholin-4-ylmethylboronic Acid or Ester

- The morpholin-4-ylmethyl group is introduced via nucleophilic substitution or reductive amination on an appropriate precursor.

- The boronic acid or ester is then synthesized by standard methods such as lithiation followed by reaction with trialkyl borate or via hydroboration routes.

Step 2: Conversion to Potassium Trifluoroborate Salt

- The boronic acid or ester is reacted with potassium hydrogen fluoride (KHF2) under controlled conditions.

- This reaction typically occurs in a polar solvent such as methanol or water/methanol mixtures.

- The resulting potassium organotrifluoroborate precipitates out due to its low solubility and is collected by filtration.

Optimization Parameters

- Temperature: Mild heating (room temperature to 50 °C) is often sufficient to drive the fluorination step efficiently.

- Reaction time: Typically ranges from several hours to overnight to ensure complete conversion.

- Purity: The product is purified by recrystallization or washing to remove inorganic salts.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, water/methanol mixture | Polar solvents facilitate fluorination |

| Fluorinating agent | Potassium hydrogen fluoride (KHF2) | Key reagent for trifluoroborate formation |

| Temperature | 20–50 °C | Mild heating enhances reaction rate |

| Reaction time | 4–24 hours | Ensures complete conversion |

| Product state | Solid, air- and moisture-stable | Suitable for storage and handling |

| Yield | Moderate to high (60–85%) | Depends on precursor purity and conditions |

Alternative Synthetic Routes and Improvements

- Use of Diboron Reagents: Recent advances have shown that diboron compounds (e.g., tetrahydroxydiboron) can be used as greener alternatives for the synthesis of organotrifluoroborates, improving atom economy and reducing waste.

- High-Throughput Optimization: For related organotrifluoroborates, high-throughput experimentation has optimized reaction conditions, including base and catalyst selection, to improve yield and functional group tolerance.

- Protection Strategies: Aminomethyltrifluoroborate salts with protecting groups (e.g., Boc-protected amines) have been synthesized to improve stability and facilitate coupling reactions.

Mechanistic Insights

- The trifluoroborate formation involves nucleophilic attack by fluoride ions on the boron center of the boronic acid/ester, leading to a tetracoordinate boron intermediate.

- Potassium ions stabilize the trifluoroborate anion, resulting in a crystalline, air-stable salt.

- This stability is critical for subsequent use in palladium-catalyzed cross-coupling reactions, where the trifluoroborate acts as a nucleophilic partner.

Summary Table of Preparation Methods

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Organoboron intermediate synthesis | Introduction of morpholin-4-ylmethyl group and boron moiety | Lithiation, hydroboration, or substitution | Morpholin-4-ylmethylboronic acid or ester |

| Fluorination | Conversion to trifluoroborate salt | Potassium hydrogen fluoride (KHF2), MeOH/H2O, mild heat | Potassium (morpholin-4-YL)methyltrifluoroborate salt |

| Purification | Isolation and purification of product | Filtration, recrystallization | Pure, stable organotrifluoroborate salt |

Research Findings and Practical Considerations

- The compound is typically prepared on a laboratory scale but can be scaled up for industrial use with optimization of parameters such as temperature, reaction time, and reagent stoichiometry to maximize yield and purity.

- The stability of potassium organotrifluoroborates under ambient conditions makes them highly valuable for synthetic applications, reducing the need for stringent handling conditions.

- The presence of the morpholine moiety imparts additional solubility and reactivity characteristics, making this compound particularly useful in complex organic transformations.

- Recent literature emphasizes the importance of choosing appropriate bases and catalysts when utilizing this compound in cross-coupling reactions, but these considerations also influence the preparation steps, especially in the purification and handling phases.

Q & A

Q. What are the standard synthetic routes for preparing potassium (morpholin-4-yl)methyltrifluoroborate, and how is its purity validated?

Potassium (morpholin-4-yl)methyltrifluoroborate is synthesized via reaction of the corresponding boronic acid or ester with potassium fluoride (KF) in solvents like tetrahydrofuran (THF) or dimethoxyethane. Key parameters include temperature control (typically 0–25°C) and inert atmospheres to prevent hydrolysis . Purity is validated using nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, NMR should confirm the absence of residual solvents or unreacted boronic acid intermediates .

Q. Which cross-coupling reactions are most compatible with this trifluoroborate reagent?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides or triflates. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Cs₂CO₃ are standard. Reaction conditions (20–80°C, 12–24 hours) vary with substrate reactivity. For example, coupling with aryl chlorides requires higher temperatures (80–100°C) and ligands such as XPhos . The trifluoroborate group enhances stability, enabling handling in air/moisture-sensitive workflows .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction outcomes in cross-coupling?

Substituents on the aryl partner significantly impact yields. Electron-withdrawing groups (e.g., NO₂, CO₂Me) enhance reactivity by stabilizing transition states, while bulky or electron-donating groups (e.g., OMe) reduce efficiency. For instance, 5-methoxyindole derivatives yield <40% product due to steric hindrance and competitive coordination with catalysts . A comparative table illustrates these effects:

| Substituent (Position) | Yield (%) | Notes |

|---|---|---|

| None (unsubstituted) | 80 | Baseline reactivity |

| 5-OCH₃ | 39 | Steric/electronic hindrance |

| 5-NO₂ | 60 | Enhanced electrophilicity |

| 5-CN | 30 | Catalyst poisoning |

These trends guide substrate selection and catalyst tuning .

Q. What mechanistic insights explain the role of iridium catalysts in C–H functionalization using this reagent?

Iridium(III) catalysts (e.g., [Cp*IrCl₂]₂) facilitate C–H activation via a five-membered iridacycle intermediate . The trifluoroborate undergoes transmetalation with the iridacycle, followed by reductive elimination to form C–C bonds. Silver additives (e.g., AgOTf) regenerate Ir(III) from Ir(I), sustaining catalytic cycles. This mechanism is critical for regioselective functionalization of heterocycles like indoles .

Q. How can reaction conditions be optimized for late-stage methylation of complex scaffolds?

High-throughput screening identifies optimal palladium/ligand systems and solvent/base combinations. For aryl chlorides, Pd(dba)₂ with SPhos in dioxane (100°C, 24 hours) achieves >80% yield. Isotopic labeling (e.g., CD₃ groups) requires anhydrous conditions and deuterated solvents to minimize proton exchange . Kinetic studies (e.g., variable-temperature NMR) monitor intermediates to refine reaction timelines .

Q. How should researchers address contradictions in catalytic efficiency between similar trifluoroborates?

Discrepancies arise from differences in boronate hydrolysis rates or catalyst-substrate mismatches. For example, potassium methyltrifluoroborate reacts faster than bulkier analogs due to lower steric demand. Controlled experiments (e.g., competition studies between morpholinyl and piperidinyl derivatives) quantify relative reactivities. DFT calculations further elucidate transition-state geometries to rationalize yield variations .

Methodological Best Practices

- Handling and Storage : Store at 2–8°C under inert gas (Ar/N₂). Use gloveboxes for air-sensitive steps .

- Troubleshooting Low Yields : Screen ligands (e.g., XPhos vs. SPhos) and additives (e.g., LiCl for Pd stabilization) .

- Scalability : Continuous-flow reactors improve reproducibility for gram-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.